N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide
Description
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide is a complex organic compound characterized by the presence of an imidazole ring, a cyclohexyl group with a trifluoromethyl substituent, and an acetamide moiety
Properties
IUPAC Name |
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)11-3-1-10(2-4-11)9-13(21)20-6-5-12-18-7-8-19-12/h7-8,10-11H,1-6,9H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVVWXKICRLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)NCCC2=NC=CN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Cyclohexyl Group: The cyclohexyl group with a trifluoromethyl substituent can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and trifluoromethylbenzene.
Coupling Reaction: The final step involves coupling the imidazole derivative with the cyclohexyl derivative through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-2-yl)ethyl]-2-cyclohexylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(methyl)cyclohexyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
N-[2-(1H-imidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)cyclohexyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
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